molecular formula C14H9N B1605825 9H-Fluorene-2-carbonitrile CAS No. 2523-48-0

9H-Fluorene-2-carbonitrile

Cat. No. B1605825
CAS RN: 2523-48-0
M. Wt: 191.23 g/mol
InChI Key: HZGMFVCYHFDNGW-UHFFFAOYSA-N
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Description

9H-Fluorene-2-carbonitrile is a chemical compound with the molecular formula C14H9N . It has a molecular weight of 191.22800 .


Synthesis Analysis

The synthesis of 9H-Fluorene-2-carbonitrile involves several steps. Some of the precursors used in the synthesis include 9H-Fluorene , 2-Iodofluorene , and Potassium Cyanide . The synthesis process has been documented in various literature .


Molecular Structure Analysis

The molecular structure of 9H-Fluorene-2-carbonitrile consists of 14 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The exact mass is 191.07300 .


Chemical Reactions Analysis

The chemical reactions involving 9H-Fluorene-2-carbonitrile are complex and involve multiple steps. These reactions have been studied and documented in various scientific literature .


Physical And Chemical Properties Analysis

9H-Fluorene-2-carbonitrile has a density of 1.21g/cm3 . It has a boiling point of 361.8ºC at 760mmHg . The flash point is 173.5ºC . The compound has a LogP value of 3.12948 , indicating its lipophilicity.

Safety And Hazards

While specific safety and hazard information for 9H-Fluorene-2-carbonitrile was not found, it is generally recommended to handle chemical compounds with care. Avoid contact with skin and eyes, avoid ingestion and inhalation, and use only in a well-ventilated area .

properties

CAS RN

2523-48-0

Product Name

9H-Fluorene-2-carbonitrile

Molecular Formula

C14H9N

Molecular Weight

191.23 g/mol

IUPAC Name

9H-fluorene-2-carbonitrile

InChI

InChI=1S/C14H9N/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7H,8H2

InChI Key

HZGMFVCYHFDNGW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C#N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C#N

Other CAS RN

2523-48-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g of 2-fluorenecarboaldehyde, 11.6 g of sodium acetate, 9.7 g of hydroxy ammonium chloride and 150 ml of acetic acid were stirred at 130 for 18 hours. The reaction mixture was allowed to room temperature, poured into 200 ml of water and the precipitate was collected by filtration. The crude product was purified by column chromatography, giving 15.57 g (63%) of 2-cyanofluorene.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
63%

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